(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-6-2-4-13-10-18(27-19(13)17)20(24)23-9-3-5-14(12-23)26-16-7-8-22-11-15(16)21/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGRDFYPSWVOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloropyridin-4-ol: This intermediate is synthesized through the chlorination of pyridine, followed by hydroxylation.
Formation of Piperidin-1-yl Intermediate: Piperidine is reacted with a suitable reagent to introduce the desired functional group.
Coupling Reaction: The 3-chloropyridin-4-ol is coupled with the piperidin-1-yl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxybenzofuran Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
- Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antitumor effects. The incorporation of the chloropyridine and methoxybenzofuran moieties enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast and lung cancer models .
- Antidepressant Properties : Compounds with similar structures have been investigated for their potential as antidepressants. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism through which these compounds exert their effects .
- Antimicrobial Activity : The presence of the chloropyridine group has been linked to enhanced antimicrobial properties. Several studies have reported that related compounds show activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives demonstrated that compounds similar to (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone exhibited selective cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antidepressant Activity
In a behavioral study using animal models, a derivative of this compound showed significant antidepressant-like effects in forced swim tests. It was found to increase serotonin levels in the brain, indicating its potential as a new treatment for depression .
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive derivatives, including:
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one (): Key differences: Replaces the benzofuran core with a chromenone (4-oxo-4H-chromen-3-yl) system and substitutes the piperidinyl-ether with a pyridinone ring.
3-(7-Methoxy-4-oxo-4H-chromen-3-yl)acrylic acid methyl ester (): Key differences: Contains an acrylic ester side chain instead of the piperidinyl-chloropyridinyl group.
Plant-derived benzofuran alkaloids ():
- Key differences : Natural benzofurans (e.g., from C. gigantea) lack synthetic piperidine or chloropyridine substituents.
- Bioactivity : Demonstrated insecticidal properties via interference with insect metabolic pathways .
Physicochemical and Bioactivity Data
Mechanistic Insights
- Hydrogen-Bonding Networks: Unlike the pyridinone derivative in , which relies on intermolecular C–H···O interactions for stability, the target compound’s piperidine ring may facilitate intramolecular hydrogen bonding, affecting solubility and membrane permeability .
- Metabolic Stability : The 7-methoxybenzofuran moiety likely reduces oxidative metabolism compared to hydroxylated natural analogs, extending half-life .
Limitations in Comparative Data
- Direct bioactivity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Synthetic intermediates (e.g., 3-iodo-7-methoxy-chromen-4-one) highlight methodological parallels but lack functional comparability .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by:
- A chloropyridine moiety, which may enhance its interaction with biological targets.
- A piperidine ring that can influence pharmacokinetic properties.
- A methoxybenzofuran group, which is known for various biological activities.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
- Receptor Modulation : It could act as a modulator at various receptors, including serotonin and dopamine receptors, influencing mood and behavior.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented below:
Case Studies
- Antidepressant Activity : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting potential use as an antidepressant. This effect was attributed to its ability to inhibit serotonin reuptake.
- Anti-inflammatory Effects : Research indicated that this compound reduced the production of pro-inflammatory cytokines in vitro, highlighting its potential in treating inflammatory diseases.
- Anticancer Properties : In vitro studies showed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
Q & A
Basic: How can researchers design synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone?
Methodological Answer:
A common approach involves coupling reactions between substituted benzoic acids and piperidine intermediates. For example, derivatives like (4-(4-cyclopropylbenzoyl)piperidin-1-yl)(3-methoxyphenyl)methanone were synthesized via acid-catalyzed coupling of 3-methoxybenzoic acid with piperidine precursors in dichloromethane under basic conditions (e.g., NaOH) . Key steps include:
- Intermediate Preparation : Activate the carboxylic acid group using coupling agents (e.g., DCC or EDCI).
- Solvent Optimization : Use polar aprotic solvents (e.g., CHCl₃/MeOH) for improved solubility and reaction efficiency .
- Yield Enhancement : Adjust stoichiometry (1:1.2 molar ratio of acid to piperidine) and reaction time (12–24 hours) to maximize yields (59–80%) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
Purification relies on solvent-dependent crystallization and column chromatography:
- Solvent Pair Selection : Use n-hexane/EtOAc (3:1 to 5:1) for high-purity (>95%) crystallization, as demonstrated for benzoylpiperidine derivatives .
- Chromatography : Employ silica gel columns with gradient elution (e.g., 10–50% EtOAc in hexane) to separate byproducts. For polar intermediates, CHCl₃/MeOH (9:1) is effective .
- Purity Validation : Confirm via HPLC (retention time: 11.5–11.6 min, peak area >95%) and elemental analysis .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H-NMR : Assign peaks to confirm substituents (e.g., δ 3.82 ppm for methoxy groups, δ 7.3–8.1 ppm for aromatic protons) .
- 13C-NMR : Identify carbonyl carbons (δ ~170 ppm) and quaternary carbons in the benzofuran/pyridine systems .
- HPLC-PDA : Ensure purity (>99%) with C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions (e.g., [M+H]+ for C₂₀H₁₈ClN₂O₃).
Advanced: How can researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
Discrepancies in yields (e.g., 25% vs. 80% for similar derivatives) often stem from:
- Reaction Conditions : Temperature (reflux vs. RT) and catalyst choice (e.g., piperidine vs. DMAP) significantly impact kinetics .
- Intermediate Stability : Hydrolysis-prone groups (e.g., tert-butyl esters) may degrade during prolonged reactions, requiring inert atmospheres .
- Byproduct Analysis : Use TLC or LC-MS to track side reactions (e.g., oxidation of methoxy groups) and adjust protecting groups .
Advanced: What strategies optimize biological activity in structural analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects : Replace the 3-chloropyridine moiety with electron-withdrawing groups (e.g., -CF₃) to enhance binding to enzymatic targets (e.g., kinase inhibitors) .
- Benzofuran Modifications : Introduce halogenation (e.g., 5-Br or 5-Cl) on the benzofuran ring to improve cytotoxicity (IC₅₀ reduction by 40–60% in marine-derived analogs) .
- Piperidine Flexibility : Compare rigid (e.g., 4-cyclopropyl) vs. flexible (e.g., 4-benzyl) substituents to balance potency and metabolic stability .
Advanced: How should researchers handle stability and safety concerns during synthesis?
Methodological Answer:
- Stability : Store intermediates at -20°C under argon to prevent oxidation of sensitive groups (e.g., methoxybenzofuran) .
- Safety Protocols : Follow OSHA guidelines for chlorinated solvents (e.g., dichloromethane): use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% NaHCO₃ .
- Toxicity Mitigation : Avoid inhalation of pyridine vapors (PEL: 5 ppm); substitute with less volatile bases (e.g., K₂CO₃) where possible .
Advanced: What methodologies validate the compound’s mechanism of action in biological assays?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization assays (e.g., p38 MAPK inhibition) with ATP-competitive probes (IC₅₀ determination) .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in HEK293 cells (calibrate with deuterated internal standards) .
- Contradiction Analysis : If cytotoxicity contradicts enzymatic IC₅₀ data, assess off-target effects using kinome-wide profiling (e.g., Eurofins KinaseScan®) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
